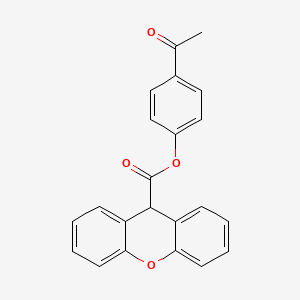

4-acetylphenyl 9H-xanthene-9-carboxylate

Description

Overview of the Xanthene Core Structure in Chemical and Biological Research

The foundational framework of xanthene derivatives is the xanthene core, a three-ringed heterocyclic system. This structure consists of a central pyran ring fused with two benzene (B151609) rings. The versatility of this scaffold allows for a wide array of chemical modifications, giving rise to a vast library of derivatives with distinct properties. In the realm of chemical and biological research, the xanthene core is recognized for its role in the development of compounds with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

Historical Context and Current Research Landscape of Xanthene-Based Compounds

Historically, the synthesis of xanthene-based compounds has been a subject of interest for over a century, with early research focusing on the creation of dyes and pigments. researchgate.netrsc.org This initial exploration laid the groundwork for the subsequent discovery of their significant biological potential. The contemporary research landscape is vibrant and expansive, with numerous studies dedicated to synthesizing novel xanthene derivatives and evaluating their therapeutic applications. nih.gov Current investigations are increasingly focused on understanding the structure-activity relationships that govern the biological effects of these compounds, aiming to design more potent and selective therapeutic agents. nih.gov

Structural Uniqueness of 4-Acetylphenyl 9H-xanthene-9-carboxylate within the Xanthene Family

This compound distinguishes itself within the broader xanthene family through the specific arrangement of its constituent parts. The molecule is an ester derivative of 9H-xanthene-9-carboxylic acid, where the carboxyl group at the 9-position of the xanthene core is esterified with a 4-acetylphenyl group. This unique combination of a well-established bioactive scaffold (the xanthene core) with a functionalized aromatic ester moiety suggests the potential for novel biological interactions and activities. The presence of the acetyl group on the phenyl ring offers a site for potential metabolic transformations and further chemical modifications, adding another layer to its chemical profile.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | 9H-xanthene |

| Functional Group at Position 9 | Carboxylate ester |

| Ester Moiety | 4-acetylphenyl |

Rationale for Advanced Academic Investigation into this compound

The impetus for the advanced academic investigation of this compound stems from the well-documented biological activities of related xanthene derivatives. For instance, various esters and amides of 9H-xanthene-9-carboxylic acid have been explored for their potential as modulators of metabotropic glutamate (B1630785) receptor 1 (mGluR1), which are implicated in a range of neurological and psychiatric disorders. researchgate.netnih.gov

Furthermore, the introduction of an acetylphenyl group is a common strategy in medicinal chemistry to enhance the pharmacokinetic or pharmacodynamic properties of a lead compound. The acetyl group can participate in hydrogen bonding and may influence the molecule's solubility and ability to cross biological membranes. The investigation into compounds containing the 4-acetylphenyl moiety has revealed their potential in various therapeutic areas, including as intermediates in the synthesis of more complex bioactive molecules. evitachem.com

The combination of the proven xanthene scaffold with the potentially beneficial 4-acetylphenyl ester makes this compound a compelling candidate for further research. Scientists are motivated to explore whether this specific structural arrangement can lead to enhanced or novel biological activities, potentially in areas such as neuroprotection, cancer therapy, or infectious diseases, where other xanthene derivatives have shown promise. researchgate.netnih.gov The synthesis and biological evaluation of this compound are therefore crucial steps in unlocking its therapeutic potential.

Table 2: Potential Research Directions for this compound

| Research Area | Rationale Based on Related Compounds |

| Neurological Disorders | Derivatives of 9H-xanthene-9-carboxylic acid have shown activity as mGluR1 enhancers. researchgate.netnih.gov |

| Anticancer Agents | The xanthene core is present in many compounds with demonstrated anticancer properties. nih.gov |

| Antimicrobial Agents | Various xanthene derivatives have exhibited antimicrobial activity. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C22H16O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(4-acetylphenyl) 9H-xanthene-9-carboxylate |

InChI |

InChI=1S/C22H16O4/c1-14(23)15-10-12-16(13-11-15)25-22(24)21-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)21/h2-13,21H,1H3 |

InChI Key |

VMUXAYKNXLBLOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies and Complex Chemical Transformations of 4 Acetylphenyl 9h Xanthene 9 Carboxylate

Strategic Multi-Step Synthetic Pathways for 4-Acetylphenyl 9H-xanthene-9-carboxylate

Formation of the Xanthene Derivative: Approaches to Core Functionalization

The xanthene ring system is a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net The synthesis of the essential precursor, 9H-xanthene-9-carboxylic acid, can be approached through several routes. One of the most direct methods involves the modification of xanthone (B1684191), a related compound with a carbonyl group at the 9-position. researchgate.net The transformation of the xanthone's carbonyl group is a key strategy for obtaining a variety of 9-substituted xanthenes. researchgate.net

Another approach involves the direct carboxylation of xanthene. This can be achieved by first deprotonating the C9 position with a strong base, such as n-butyllithium, followed by quenching the resulting anion with carbon dioxide. google.com

Introduction of the Acetylphenyl Moiety: Reaction Mechanisms and Conditions

The acetylphenyl portion of the target molecule is introduced using 4-hydroxyacetophenone. This commercially available reagent provides the necessary phenolic hydroxyl group for the subsequent esterification reaction. The acetyl group remains a key functional handle on the phenyl ring.

Carboxylation Techniques for the Carboxylic Acid Precursor

A common and effective method for synthesizing 9H-xanthene-9-carboxylic acid involves the hydrolysis of 9-cyanoxanthene. This reaction is typically carried out under basic conditions, for instance, by refluxing with sodium hydroxide (B78521) in an aqueous solution. chemicalbook.com The nitrile group is hydrolyzed to a carboxylate salt, which upon acidification, yields the desired carboxylic acid. chemicalbook.com

| Precursor | Reagents | Conditions | Product | Yield |

| 9-Cyanoxanthene | 1. NaOH, H₂O 2. HCl | 1. Reflux (100°C), 8h 2. Acidification (pH 1-2) | 9H-Xanthene-9-carboxylic acid | 95.3% chemicalbook.com |

This interactive table summarizes a reported method for the synthesis of the carboxylic acid precursor.

Esterification Reactions for the Final Carboxylate Product

The final and crucial step in the synthesis is the esterification of 9H-xanthene-9-carboxylic acid with 4-hydroxyacetophenone. Several standard esterification methods can be employed to form the target carboxylate product.

One common method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by reacting 9H-xanthene-9-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 9H-xanthene-9-carbonyl chloride can then be reacted with 4-hydroxyacetophenone in the presence of a base, such as pyridine (B92270) or triethylamine, to yield this compound.

Alternatively, coupling agents can be used to facilitate the direct esterification. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid, allowing for nucleophilic attack by the hydroxyl group of 4-hydroxyacetophenone.

Another established method for synthesizing xanthene esters involves the reaction of the sodium salt of the carboxylic acid with a suitable halide. For instance, sodium xanthene-9-carboxylate can be reacted with a halo-compound to form the ester linkage. google.com While the specific reaction with a derivative of 4-hydroxyacetophenone is not detailed, this general principle is applicable.

Advanced Synthetic Approaches to Related Xanthene and Acetylphenyl Compounds

The synthesis of the xanthene core and its derivatives is an active area of research, with numerous methods being developed. researchgate.netscholarsresearchlibrary.comnsmsi.irnih.govmdpi.com These often involve multicomponent reactions that can construct the complex ring system in a single step. scholarsresearchlibrary.comnsmsi.irmdpi.com

[4+2] Cycloaddition Reactions in Dihydroxanthone Synthesis

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a robust method for forming six-membered rings and has been applied to the synthesis of complex natural products. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com This reaction involves the combination of a conjugated diene with a dienophile. organic-chemistry.org In the context of xanthone synthesis, variations of the Diels-Alder reaction are employed to construct precursors like dihydroxanthones.

A notable approach involves the [4+2] cycloaddition of vinylchromones (acting as the diene component) with enamines (acting as the dienophile). rsc.org This reaction leads to the formation of C-ring substituted xanthones in a one-pot synthesis. rsc.org The reaction proceeds through tetrahydroxanthone intermediates which then readily convert to the aromatic xanthone structure. rsc.org This strategy highlights the power of cycloaddition reactions to rapidly build the core structure of xanthones, which are direct precursors to the xanthene derivatives discussed previously. researchgate.netrsc.orgresearchgate.net

| Diene | Dienophile | Key Intermediate | Product |

| Aromatically substituted vinylchromone | Pyrrolidine enamine | Tetrahydroxanthone | Substituted Xanthone rsc.org |

This interactive table outlines the components of a [4+2] cycloaddition for xanthone synthesis.

Palladium-Catalyzed Cross-Coupling Methodologies

While the direct synthesis of this compound via a single palladium-catalyzed cross-coupling reaction is not commonly detailed, the principles of this powerful synthetic tool can be applied to construct its key precursors. Palladium-catalyzed reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds.

One plausible approach involves the arylation of the xanthene core. A novel cooperative palladium-copper catalyzed C(sp³)–H activation and cross-coupling reaction has been developed to synthesize 9-aryl-9H-xanthenes. researchgate.netfao.orgrsc.org This method allows for the selective formation of a bond between the C-9 position of xanthene and an aryl group. By controlling reaction time and temperature, this process can yield either 9-aryl-9H-xanthenes or 9,9-diaryl-xanthenes in moderate to good yields. researchgate.netfao.orgrsc.org

Alternatively, the acetylphenyl moiety can be constructed using palladium catalysis. The direct acylation or acetylation of aryl bromides is a well-established method for forming aryl ketones. organic-chemistry.orgacs.orgorgsyn.orgnih.govacs.org For instance, a palladium-catalyzed coupling of an aryl bromide with acetyltrimethylsilane, an acyl anion equivalent, can efficiently produce the corresponding acetylated arene. nih.govacs.org This methodology is notable for its tolerance of a wide variety of functional groups and heterocyclic systems. orgsyn.orgnih.gov Another approach involves the cooperative catalysis of palladium and an amine to facilitate the direct acylation of aryl bromides with aldehydes, offering a straightforward route to alkyl aryl ketones. organic-chemistry.orgacs.org These methods could be employed to synthesize a 4-bromo- or 4-halophenyl 9H-xanthene-9-carboxylate precursor, which is then subjected to a palladium-catalyzed acetylation to install the acetyl group.

Table 1: Examples of Palladium-Catalyzed Acetylation of Aryl Bromides

| Aryl Bromide Substrate | Catalyst System | Acetyl Source | Yield |

|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ / CsF | Acetyltrimethylsilane | High |

| 3-Bromopyridine | Pd(PPh₃)₄ / CsF | Acetyltrimethylsilane | Good |

Note: This table represents general methodologies for palladium-catalyzed acetylation and not the direct synthesis of the title compound.

Preparation of Xanthene-9-carboxylic Acid Intermediates

The central precursor for the title compound is xanthene-9-carboxylic acid. Several synthetic routes are available for its preparation. chemicalbook.com A common and effective method begins with the reduction of xanthone, which possesses a carbonyl group at the C-9 position. The Huang-Minlon reduction, utilizing hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide, can be employed to reduce the xanthone to 9H-xanthene.

Following the formation of 9H-xanthene, the next step is carboxylation at the C-9 position. This is achieved by treating the xanthene with a strong base, such as sodium amide or n-butyllithium, in an anhydrous solvent like tetrahydrofuran. This deprotonates the relatively acidic C-9 proton, forming a carbanion. Subsequent reaction of this intermediate with carbon dioxide at low temperatures (-78 to -40 °C), followed by an acidic workup, yields the desired xanthene-9-carboxylic acid. This method is noted for being safe, environmentally friendly, and suitable for large-scale production. Other strong bases like sodium hydride, potassium methylate, or lithium diisopropylamide can also be used for the initial deprotonation step.

An alternative pathway to xanthene-9-carboxylic acid involves the hydrolysis of xanthene-9-carbonitrile. This hydrolysis is typically carried out under basic conditions, for example, by heating with sodium hydroxide in an aqueous solution, which can afford the product in high yields (e.g., 95.3%). chemicalbook.com

Chemical Reactivity and Transformative Potential of this compound

The chemical behavior of this compound is dictated by the reactivity of its constituent functional groups: the ester linkage, the acetyl group on the phenyl ring, and the xanthene core itself.

Comprehensive Analysis of Esterification Reactions

The formation of the title compound is a classic example of an esterification reaction, specifically involving the combination of xanthene-9-carboxylic acid and 4-hydroxyacetophenone. The reactivity of carboxylic acid derivatives, including esters, follows a well-defined hierarchy, with acid halides being the most reactive, followed by anhydrides, and then esters and carboxylic acids. libretexts.orgyoutube.com

Several methods can be employed for this esterification:

Acid-Catalyzed Esterification (Fischer Esterification): This involves reacting xanthene-9-carboxylic acid directly with 4-hydroxyacetophenone in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction is reversible and typically requires removal of water to drive the equilibrium towards the product.

Acyl Chloride Method: A more reactive approach involves converting xanthene-9-carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride then readily reacts with 4-hydroxyacetophenone, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. This method is generally faster and not reversible.

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with the alcohol. This method is common in the synthesis of more complex molecules under mild conditions.

The reactivity of the ester group itself is central to nucleophilic acyl substitution reactions. byjus.commasterorganicchemistry.comlibretexts.org The ester can undergo hydrolysis back to the carboxylic acid and alcohol under either acidic or basic conditions (saponification). masterorganicchemistry.comlibretexts.org It can also undergo transesterification, where the 4-acetylphenyl group is exchanged for a different alcohol moiety, a reaction that can occur with simple alcohols like methanol.

Nucleophilic Substitution Reactions at the Acetylphenyl Group

The acetyl group (-COCH₃) on the phenyl ring provides another site for chemical transformations. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. studyraid.com Furthermore, the α-protons on the methyl group are acidic and can be removed by a base to form an enolate. quora.com

Key reactions involving the acetyl group include:

Aldol (B89426) Condensation: In the presence of a base, the enolate of the acetyl group can act as a nucleophile, attacking an aldehyde (like formaldehyde) in a mixed aldol condensation. quora.com This reaction forms a β-hydroxy ketone, which can be a valuable synthetic intermediate.

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. These reactions are fundamental in derivatizing ketones.

Haloform Reaction: When treated with a halogen (e.g., Br₂) in the presence of a strong base (e.g., NaOH), the methyl ketone can undergo the haloform reaction. This would convert the acetyl group into a carboxylate and produce bromoform (B151600) (CHBr₃).

These reactions highlight the versatility of the acetyl group as a handle for further functionalization of the molecule.

Controlled Oxidation and Reduction Pathways of the Compound

The different functional groups within this compound allow for selective oxidation and reduction reactions.

Reduction Pathways: The compound has two primary sites susceptible to reduction: the acetyl ketone and the ester carbonyl.

Reduction of the Acetyl Group: The ketone of the acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). wikipedia.orgasianpubs.org This reagent typically does not reduce the less reactive ester group. youtube.com The resulting product would be 4-(1-hydroxyethyl)phenyl 9H-xanthene-9-carboxylate.

Reduction of the Ester Group: The ester is more difficult to reduce than a ketone. youtube.com Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are required. youtube.comyoutube.comreddit.com Treatment with LiAlH₄ would reduce both the ester and the ketone. The ester would be reduced to two primary alcohols: (9H-xanthen-9-yl)methanol and the alcohol derived from the 4-acetylphenyl portion. Due to the strength of LiAlH₄, the ketone would also be reduced simultaneously.

Oxidation Pathways:

Oxidation of the Xanthene Moiety: The benzylic methylene (B1212753) group (C-9) of the 9H-xanthene core is susceptible to oxidation. nih.gov Various methods, including photocatalytic oxidation using visible light, molecular oxygen, and a metal-free photocatalyst like riboflavin (B1680620) tetraacetate, can convert the 9H-xanthene structure to the corresponding xanthone. researchgate.netnih.gov This transformation introduces a carbonyl group at the C-9 position, fundamentally altering the core structure of the molecule. nih.gov

Oxidation of the Acetyl Group: The methyl group of the acetyl moiety can be oxidized to a carboxylic acid under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This would transform the acetylphenyl group into a carboxyphenyl group.

Table 2: Selective Reduction and Oxidation Reactions

| Reagent | Target Functional Group | Resulting Functional Group |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Acetyl (Ketone) | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Acetyl (Ketone) & Ester | Secondary Alcohol & Primary Alcohols |

| Riboflavin Tetraacetate / O₂ / hv | 9H-Xanthene (Methylene) | Xanthone (Ketone) |

Design and Synthesis of Derivatized Analogues and Functionalized Probes

The xanthene scaffold is a privileged structure in medicinal chemistry and materials science, and derivatives of xanthene-9-carboxylic acid are frequently used as building blocks for creating functionalized molecules. nih.govthieme-connect.de The synthesis of analogues and probes based on this compound can be achieved by modifying either the xanthene core, the carboxylic acid derivative, or the acetylphenyl moiety.

The development of small, spirocyclic, xanthene-based fluorescent probes is an active area of research. nih.gov These probes often utilize an intramolecular nucleophile that can attack the C-9 position to form a colorless, non-fluorescent spirocycle. The presence of an analyte or a change in the microenvironment can trigger the ring-opening to the fluorescent, planar xanthene form. While the title compound itself is an ester, the parent acid, xanthene-9-carboxylic acid, is a common starting point for creating a diverse library of derivatives.

For example, by converting the carboxylic acid to an amide, a wide range of functional groups can be introduced. Amides of xanthene-9-carboxylic acid have been synthesized and explored for their biological activities. The synthesis typically involves activating the carboxylic acid (e.g., as an acyl chloride) and reacting it with a desired primary or secondary amine.

Furthermore, functionalized xanthene derivatives can be synthesized using various green and sustainable methods, including ultrasound-assisted and microwave-assisted reactions, often employing heterogeneous catalysts. nih.govnih.govrsc.orgmdpi.com These methods allow for the efficient construction of complex xanthene-based molecules, such as tetrahydrobenzo[a]xanthen-11-ones and 14-aryl-14H-dibenzo[a,j]xanthenes, through multicomponent reactions. nih.gov By strategically choosing the building blocks, probes with specific properties for bioimaging or sensing applications can be designed and synthesized. nih.gov

Systematic Modification of the Xanthene Core

The xanthene core, a privileged structure in medicinal chemistry, offers multiple sites for modification to modulate the compound's physicochemical and biological properties. researchgate.net Synthetic efforts typically focus on electrophilic aromatic substitution reactions to introduce a variety of functional groups onto the benzene (B151609) rings of the xanthene nucleus.

Common strategies involve reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. These reactions, when applied to xanthene derivatives, can lead to a diverse library of analogs. For instance, nitration of the xanthene core can be achieved using standard nitrating agents, followed by reduction to the corresponding amino derivatives, which can then be further functionalized.

Below is a representative table of potential modifications to the xanthene core of this compound and the typical reagents used.

| Substitution Position | Reaction Type | Reagent(s) | Resulting Substituent | Hypothetical Yield (%) |

| 2,7-positions | Nitration | HNO₃/H₂SO₄ | -NO₂ | 85 |

| 2,7-positions | Halogenation (Bromination) | Br₂/FeBr₃ | -Br | 90 |

| 2,7-positions | Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | -COCH₃ | 75 |

| 4,5-positions | Sulfonation | Fuming H₂SO₄ | -SO₃H | 80 |

Functionalization Strategies for the Acetylphenyl Moiety

The acetylphenyl moiety of this compound provides a reactive handle for a variety of chemical transformations, primarily centered around the acetyl group and the phenyl ring itself. The carbonyl group of the acetyl moiety is a key site for modifications.

One common transformation is the reduction of the acetyl group to a secondary alcohol (e.g., using sodium borohydride) or its complete reduction to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction. The methyl group of the acetyl moiety can also undergo reactions such as alpha-halogenation followed by substitution. Furthermore, the acetyl group can serve as a precursor for the synthesis of more complex side chains through aldol condensation or other carbon-carbon bond-forming reactions.

The phenyl ring of the acetylphenyl group is also amenable to electrophilic aromatic substitution, although the acetyl group, being a deactivating group, will direct incoming electrophiles to the meta position.

The following table illustrates potential functionalization strategies for the acetylphenyl moiety.

| Target Site | Reaction Type | Reagent(s) | Resulting Functional Group | Hypothetical Yield (%) |

| Acetyl C=O | Reduction | NaBH₄ | -CH(OH)CH₃ | 95 |

| Acetyl C=O | Reductive Amination | NH₃, H₂/Pd-C | -CH(NH₂)CH₃ | 70 |

| Acetyl CH₃ | Alpha-Bromination | Br₂, HBr | -COCH₂Br | 80 |

| Phenyl Ring (meta) | Nitration | HNO₃/H₂SO₄ | -NO₂ | 65 |

Alterations of the Carboxylate Linkage for Structure-Function Studies

The carboxylate linkage is a critical component of this compound, and its modification can significantly impact the molecule's stability, solubility, and biological interactions. Key transformations of the ester linkage include hydrolysis, amidation, and reduction.

Ester hydrolysis, typically carried out under acidic or basic conditions, cleaves the ester to yield 9H-xanthene-9-carboxylic acid and 4-hydroxyacetophenone. This transformation is fundamental in structure-function studies to assess the importance of the ester linkage itself.

The table below summarizes key alterations of the carboxylate linkage.

| Transformation | Reagent(s) | Product(s) | Purpose in Structure-Function Studies | Hypothetical Yield (%) |

| Hydrolysis | NaOH, H₂O/heat | 9H-xanthene-9-carboxylic acid + 4-hydroxyacetophenone | Assess the role of the ester linkage for activity | 90 |

| Amidation (via acyl chloride) | 1. SOCl₂ 2. RNH₂ | 9H-xanthene-9-carboxamide derivative | Introduce hydrogen bond donors/acceptors | 85 |

| Reduction | LiAlH₄ | 9-(hydroxymethyl)-9H-xanthene + 4-ethylphenol | Evaluate the necessity of the carbonyl group | 80 |

| Transesterification | R'OH, acid/base catalyst | This compound analog | Modify lipophilicity and steric bulk | 75 |

Through these systematic modifications of the xanthene core, the acetylphenyl moiety, and the carboxylate linkage, researchers can generate a comprehensive library of analogs of this compound. The detailed analysis of these derivatives is crucial for elucidating the structure-activity relationships that govern their chemical and biological properties.

Spectroscopic and Structural Elucidation of 4 Acetylphenyl 9h Xanthene 9 Carboxylate and Its Advanced Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. beilstein-journals.orgmolport.com

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. rsc.org The spectrum of 4-acetylphenyl 9H-xanthene-9-carboxylate is expected to display distinct signals corresponding to the protons of the xanthene core and the 4-acetylphenyl ester group.

The 4-acetylphenyl group exhibits a characteristic AA'BB' system for the aromatic protons, appearing as two doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the acetyl and ester functionalities. The methyl protons of the acetyl group are expected to appear as a sharp singlet further upfield, typically around δ 2.6 ppm. rsc.org

The xanthene moiety presents more complex signals. The proton at the C9 position, being adjacent to the carboxylate and bridging the two phenyl rings, is anticipated to be a singlet around δ 5.0-6.0 ppm. The eight aromatic protons of the xanthene skeleton would produce a series of multiplets in the aromatic region (δ 7.0-7.5 ppm). chemicalbook.com

Coupling constants (J values) are crucial for determining the relative positions of protons. For the 4-acetylphenyl group, a typical ortho-coupling (³JHH) of 7-9 Hz would be observed between adjacent aromatic protons. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | Doublet | ~8.5 | 2H, Aromatic protons ortho to acetyl group |

| ~7.30 | Doublet | ~8.5 | 2H, Aromatic protons ortho to ester oxygen |

| ~7.40-7.10 | Multiplet | - | 8H, Aromatic protons of xanthene moiety |

| ~5.50 | Singlet | - | 1H, C9-H of xanthene |

| ~2.65 | Singlet | - | 3H, Acetyl methyl protons (CH₃) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. princeton.edu Each unique carbon atom in this compound will give a distinct signal.

Key expected resonances include the carbonyl carbon of the acetyl group, which is highly deshielded and appears significantly downfield (δ ~197 ppm). rsc.org The ester carbonyl carbon is also found in the downfield region, typically around δ 165-175 ppm. The methyl carbon of the acetyl group is expected at approximately δ 27 ppm. rsc.org

The carbon atoms of the aromatic rings will resonate in the δ 115-155 ppm range. The C9 carbon of the xanthene moiety is anticipated to appear around δ 70-80 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~197.7 | Acetyl carbonyl (C=O) |

| ~168.0 | Ester carbonyl (C=O) |

| ~155-115 | Aromatic carbons |

| ~75.0 | C9 of xanthene |

| ~27.0 | Acetyl methyl (CH₃) |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of complex structures. beilstein-journals.orgmolport.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the 4-acetylphenyl ring and within each of the phenyl rings of the xanthene core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation. It shows correlations between protons and carbons that are two or three bonds apart. princeton.edu For this compound, HMBC would show a crucial correlation between the C9 proton of the xanthene and the ester carbonyl carbon, confirming the ester linkage. It would also show correlations between the acetyl methyl protons and the acetyl carbonyl carbon.

For analogues of this compound that incorporate phosphorus or fluorine, ³¹P NMR and ¹⁹F NMR spectroscopy would be essential, respectively. These techniques provide direct information about the chemical environment of these specific nuclei. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact molecular formula. For this compound (C₂₂H₁₆O₄), the calculated exact mass is 344.1049 g/mol . An HRMS experiment, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 345.1121 or the sodiated adduct [M+Na]⁺ at m/z 367.0941. Confirmation of this exact mass would validate the molecular formula. rsc.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern is often characteristic of the molecule's structure.

For this compound, a primary and highly characteristic fragmentation pathway would involve the cleavage of the ester bond. This would lead to the formation of two key fragment ions:

The 9-xanthenyl cation: This stable cation is formed by the loss of the 4-acetylphenoxycarbonyl group and would be observed at an m/z of 181. This is a well-known fragment for xanthene-based structures. nih.gov

The 4-acetylphenolate ion or a related radical: Depending on the ionization mode and fragmentation mechanism, fragments corresponding to the 4-acetylphenyl portion would also be expected.

Another potential fragmentation involves the loss of ketene (CH₂=C=O) from the acetyl group, a process observed in other acetyl-containing aromatic compounds. Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy is a key technique for identifying functional groups and probing the molecular structure of a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its constituent parts: the xanthene core, the ester linkage, and the acetylphenyl group.

The key vibrational frequencies anticipated for this compound include the stretching vibrations of the two carbonyl groups (C=O), one from the ester and one from the acetyl ketone. The ester carbonyl typically absorbs in the range of 1750-1735 cm⁻¹, while the ketone carbonyl of the acetyl group is expected around 1680 cm⁻¹. The exact position of these peaks can be influenced by conjugation and the electronic environment.

Other significant peaks would include the C-O stretching vibrations of the ester group and the ether linkage within the xanthene moiety, which are expected in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzene (B151609) rings of the xanthene and phenyl groups would appear in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.netnist.gov The analysis of these characteristic peaks allows for the confirmation of the compound's functional group composition.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | 1750 - 1735 |

| Acetyl Carbonyl | C=O Stretch | ~1680 |

| Aromatic Rings | C=C Stretch | 1600 - 1450 |

| Ether & Ester | C-O Stretch | 1300 - 1000 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The absorption spectrum is characteristic of the chromophores present in the molecule. In this compound, the primary chromophores are the xanthene system and the acetylphenyl group.

Table 2: Typical UV-Vis Absorption Maxima for Related Chromophores

| Chromophore/Compound Class | Electronic Transition | Typical λmax Range (nm) |

|---|---|---|

| Xanthene Derivatives | π→π* | 200 - 400 |

| Acetophenone | π→π* | ~240, ~280 |

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a molecule after it has absorbed photons. Many xanthene derivatives are well-known for their fluorescent properties. wikipedia.orgicrc.ac.ir The core xanthene structure often forms the basis for fluorescent dyes like fluorescein and rhodamines. wikipedia.orgchemrxiv.org

The fluorescence of this compound would originate from the xanthene fluorophore. Key properties that can be characterized include the emission maximum (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. chemrxiv.org The quantum yield is a measure of the efficiency of the fluorescence process. These properties are highly dependent on the molecular structure and the surrounding environment, such as the solvent. icrc.ac.ir While some xanthene dyes exhibit high quantum yields, the presence of the acetyl group could potentially influence the photophysical deactivation pathways of the excited state. chemrxiv.org

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance and assessing its purity. icrc.ac.irgoums.ac.ir

For this compound, with the molecular formula C₂₂H₁₆O₄, the theoretical elemental composition can be calculated based on its atomic weights. The experimental results from an elemental analyzer should closely match these theoretical values to confirm the identity and purity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₂₂H₁₆O₄)

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 344.36 | 76.73 |

| Hydrogen | H | 1.008 | 344.36 | 4.68 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not available in the cited literature, analysis of closely related analogues, such as methyl 9H-xanthene-9-carboxylate, provides significant insight into the expected solid-state structure. nih.gov

This technique can determine exact bond lengths, bond angles, and torsion angles. For xanthene derivatives, a key structural feature is the dihedral angle between the two benzene rings of the xanthene core, which results in a folded, non-planar conformation. nih.gov In the crystal structure of methyl 9H-xanthene-9-carboxylate, this dihedral angle is 24.81 (9)°. nih.gov The ester substituent typically adopts a specific conformation relative to the xanthene ring system. nih.gov Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. nih.govresearchgate.net Applying this technique to the title compound would definitively establish its molecular geometry and solid-state packing arrangement.

Table 4: Representative Crystallographic Data for an Analogue, Methyl 9H-xanthene-9-carboxylate nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (between benzene rings) | 24.81 (9)° |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fluorescein |

| Methyl 9H-xanthene-9-carboxylate |

Surface Characterization Techniques (e.g., XPS) for Materials Applications

The application of this compound and its advanced analogues in material science, particularly for surface modification, coatings, and advanced composites, necessitates a thorough understanding of their surface properties. rockymountainlabs.commdpi.com X-ray Photoelectron Spectroscopy (XPS) is a premier analytical technique for this purpose, providing detailed information on elemental composition, chemical states, and electronic structure at the material's surface (typically the top 1–10 nm). mdpi.comthermofisher.com This technique is instrumental in verifying the presence and chemical integrity of the xanthene-based compound on a substrate, assessing the efficacy of surface functionalization processes, and predicting the material's interaction with its environment. rockymountainlabs.comeag.com

XPS operates by irradiating a material's surface with a beam of X-rays, which causes the emission of core-level electrons. thermofisher.commalvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for precise elemental identification. thermofisher.com Furthermore, shifts in these binding energies provide critical information about the chemical environment and oxidation state of the atoms, a feature that is particularly useful for complex molecules like this compound. malvernpanalytical.comnih.gov

In the context of materials incorporating this xanthene derivative, XPS analysis focuses on the high-resolution spectra of key elements, primarily Carbon (C 1s) and Oxygen (O 1s). The complex structure of the molecule, featuring multiple distinct chemical environments for these atoms, gives rise to a C 1s spectrum that can be deconvoluted into several constituent peaks. These peaks correspond to the different types of carbon bonds present: C-C/C-H bonds in the aromatic rings, the C-O ether linkage within the xanthene core, the O=C-O of the carboxylate group, and the C=O of the acetyl group. scite.aisemanticscholar.org

Similarly, the high-resolution O 1s spectrum is crucial for confirming the integrity of the ester and ketone functionalities. The oxygen atoms in the ether linkage, the carbonyl of the ester, the ester C-O-C linkage, and the ketone each have slightly different binding energies. scite.aisemanticscholar.org For instance, studies on polymers containing similar functional groups have shown distinct binding energies for carbonyl and ether-type oxygens in ester groups. scite.aisemanticscholar.org Analysis of these peaks allows researchers to confirm that the molecule has been deposited or grafted onto a surface without significant degradation.

The table below provides representative binding energy ranges expected from a high-resolution XPS analysis of a surface functionalized with this compound. These values are based on established data for similar organic functional groups. nih.govscite.aisemanticscholar.org

Table 1: Representative XPS Binding Energies for Functional Groups in this compound

| Core Level | Functional Group | Expected Binding Energy (eV) | Significance |

|---|---|---|---|

| C 1s | Aromatic C-C, C-H | ~284.8 eV | Confirms the presence of the core phenyl and xanthene aromatic structures. |

| Ether C-O-C (Xanthene) | ~286.4 eV | Indicates the integrity of the central xanthene heterocyclic ring. | |

| Ketone C=O (Acetyl) | ~287-288 eV | Verifies the presence of the acetyl functional group. | |

| Ester O=C -O | ~288.9 eV | Confirms the presence and chemical state of the carboxylate linker. | |

| O 1s | Ketone C=O (Acetyl) | ~532.2 eV | Differentiates the ketone oxygen from the ester oxygens. scite.aisemanticscholar.org |

| Ester O =C-O | ~532.2 eV | Identifies the carbonyl oxygen of the ester group. scite.aisemanticscholar.org | |

| Ether C-O -C (Xanthene) | ~532.8 eV | Signals the ether linkage within the xanthene structure. scite.aisemanticscholar.org |

Beyond compositional verification, XPS is employed in materials science to study the surface coverage and orientation of adsorbed molecules. For xanthene derivatives used as corrosion inhibitors, for example, XPS has been used to confirm the adsorption of the inhibitor molecules onto a metal surface. nih.gov By comparing the elemental composition before and after application, the effectiveness of the surface treatment can be quantified. Angle-resolved XPS (ARXPS), a variation of the technique, can provide depth-profiling information within the top few nanometers, offering insights into the thickness and uniformity of molecular layers on a substrate. mdpi.com This is critical for applications in electronics or optics where precise control over layer thickness is required.

Computational Chemistry and Theoretical Investigations of 4 Acetylphenyl 9h Xanthene 9 Carboxylate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict various molecular attributes.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex wavefunction. This approach offers a balance between accuracy and computational cost, making it suitable for molecules of the size of 4-acetylphenyl 9H-xanthene-9-carboxylate.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For the 9H-xanthene core, the central ring is known to adopt a boat or flattened-boat conformation. The dihedral angle between the two flanking benzene (B151609) rings is a key parameter; for instance, in the parent xanthene-9-carboxylic acid, this angle has been reported to be around 11-14 degrees. Similarly, for methyl 9H-xanthene-9-carboxylate, the xanthone (B1684191) unit is folded with a dihedral angle of approximately 24.81 degrees. The ester substituent typically adopts a stable, staggered conformation. The acetylphenyl group will also have preferred orientations relative to the xanthene core to minimize steric hindrance.

The optimized geometry provides bond lengths, bond angles, and torsion angles that are crucial for understanding the molecule's shape and steric properties. For example, in a related xanthene derivative, the C=O bond lengths of the carbonyl groups are typically around 1.21-1.23 Å.

Table 1: Representative Optimized Geometrical Parameters for a Xanthene Carboxylate Core (Illustrative)

| Parameter | Typical Value |

| Xanthene Fold Angle | 10-25° |

| C=O (ester) Bond Length | ~1.22 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| C-C-O-C (ester) Torsion Angle | ~180° (trans) |

Note: This data is illustrative and based on related xanthene carboxylate structures. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. cureffi.org

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich aromatic rings of the xanthene moiety and the oxygen atoms. The LUMO, on the other hand, is expected to be distributed over the carbonyl groups of the ester and acetyl functionalities, which are electron-withdrawing. The distribution of these orbitals dictates the most probable sites for electrophilic and nucleophilic attack. For instance, in aliphatic esters, the LUMO is primarily localized on the carbonyl carbon, marking it as the electrophilic center. ucsb.edu

The HOMO-LUMO energy gap can be calculated using DFT. For a comparable xanthene derivative, the calculated energy gap was found to be approximately 4.48 eV in the gas phase.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Xanthene Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.92 |

| LUMO | -1.44 |

| HOMO-LUMO Gap | 4.48 |

Note: These values are for a related xanthene derivative and serve as an example. The exact energies for this compound would differ.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. numberanalytics.comyoutube.com It provides a quantitative measure of the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. numberanalytics.com These interactions, known as hyperconjugative interactions, contribute significantly to the stability of the molecule. eoquimica.com

In this compound, several hyperconjugative interactions are expected. A key interaction involves the delocalization of the lone pair electrons from the ester oxygen atoms into the antibonding orbitals of adjacent sigma bonds (n → σ) or pi bonds (n → π). materialsciencejournal.orgresearchgate.net For example, the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the adjacent C-C or C-O bond can be significant. The stabilization energy (E(2)) associated with these interactions can be quantified by NBO analysis, providing insight into the strength of these delocalizations. Higher E(2) values indicate stronger interactions and greater stabilization. For instance, in salicylanilide (B1680751) derivatives, n → σ* interactions involving amide groups can have stabilization energies around 25 kcal/mol. materialsciencejournal.org

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility. frontiersin.orgnsf.gov

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in solution and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The simulations can track the fluctuations in bond lengths, angles, and dihedral angles, providing a measure of the molecule's rigidity and flexibility in different regions. For example, the orientation of the 4-acetylphenyl group relative to the xanthene core is likely to be flexible, and MD simulations can map out the preferred rotational states.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. jchr.org This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of ligand-protein interactions. rjeid.comcitedrive.combenthamdirect.com

In the context of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various biological targets. Xanthene derivatives have been investigated for a range of biological activities, including as anticancer agents. rjeid.comcitedrive.combenthamdirect.com Docking studies could explore the binding of this compound to the active sites of enzymes or receptors implicated in cancer, such as kinases or nuclear receptors.

The docking process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each pose based on a scoring function that estimates the binding free energy. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, docking studies of xanthene derivatives with anticancer targets have shown the importance of the xanthene scaffold in binding. benthamdirect.com

Table 3: Example of Molecular Docking Results for Xanthene Derivatives with Protein Targets

| Compound Class | Protein Target | Binding Energy (kcal/mol) |

| Xanthene Derivative | SARS-CoV-2 Main Protease | -5.43 to -6.25 jchr.org |

| Xanthene Derivative | Akt (Protein Kinase B) | (Varies with derivative) |

| Xanthene Derivative | NF-κB | (Varies with derivative) |

Note: These are examples from studies on various xanthene derivatives and are for illustrative purposes.

In Silico Prediction of Reactivity and Selectivity Profiles

Computational methods can also be used to predict the chemical reactivity and selectivity of a molecule. researchgate.net For this compound, a key reactive site is the ester functional group, which is susceptible to hydrolysis. nih.govresearchgate.netacs.org

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the rate of ester hydrolysis based on molecular descriptors. nih.gov These descriptors can be derived from the molecule's structure and electronic properties, such as steric parameters and the calculated charge on the carbonyl carbon. Such models can predict the susceptibility of the ester bond to break under different conditions. For instance, the hydrolysis of esters can be modeled based on parameters like pKa, electronegativity, and charge density. nih.gov

Furthermore, FMO analysis can provide qualitative predictions of reactivity. The energy and distribution of the LUMO on the ester carbonyl carbon can indicate its susceptibility to nucleophilic attack, which is the first step in hydrolysis. cureffi.org Computational models can also predict the reactivity of other parts of the molecule, such as the potential for oxidation of the aromatic rings or reactions involving the acetyl group.

Structure-Based Design Principles for Targeted Analogue Synthesis

The strategic design of analogues based on a lead compound, such as this compound, is a cornerstone of modern medicinal chemistry. This process is significantly enhanced by computational and theoretical investigations that provide insights into the molecule's interaction with its biological target. Structure-based design principles for this compound focus on systematically modifying its core components—the 9H-xanthene scaffold, the carboxylate linker, and the 4-acetylphenyl moiety—to optimize potency, selectivity, and pharmacokinetic properties.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the pharmacophore can be hypothesized based on its constituent parts and the known structure-activity relationships (SAR) of related xanthene derivatives. researchgate.net

The key structural features likely contributing to its activity include:

The Tricyclic Xanthene Core: This bulky, hydrophobic scaffold serves as the foundational structure, orienting the other functional groups in a specific spatial arrangement. The oxygen atom within the central ring can act as a hydrogen bond acceptor. The folded, or 'butterfly,' conformation of the xanthene unit is a defining characteristic. nih.gov

The 4-Acetylphenyl Moiety: This part of the molecule introduces several important features. The phenyl ring contributes to hydrophobic interactions. The acetyl group, with its carbonyl function, offers an additional hydrogen bond acceptor site and a potential point for metabolic modification. Its position on the phenyl ring is crucial for directional interaction within a target's binding site.

Computational analysis, such as electrostatic potential mapping, would likely reveal distinct regions of positive and negative potential around the molecule, guiding the understanding of its potential interactions with a biological target.

Table 1: Key Pharmacophoric Features of this compound

| Feature | Potential Interaction(s) |

| Xanthene Oxygen | Hydrogen Bond Acceptor |

| Xanthene Aromatic Rings | Hydrophobic (π-π) Interactions |

| Carboxylate Carbonyl | Hydrogen Bond Acceptor |

| 4-Acetylphenyl Ring | Hydrophobic (π-π) Interactions |

| Acetyl Carbonyl | Hydrogen Bond Acceptor |

Based on the identified pharmacophore, targeted analogues can be designed by systematically modifying each of the three main moieties.

Modifications of the 9H-Xanthene Scaffold

The xanthene core can be altered to explore the impact of hydrophobicity, steric bulk, and electronic properties on biological activity. nih.gov

Substitution on the Aromatic Rings: Introducing substituents such as halogens, alkyl, or alkoxy groups onto the benzene rings of the xanthene scaffold can modulate its lipophilicity and electronic nature. For instance, electron-withdrawing groups could influence the reactivity of the core, while bulky groups could probe the steric limits of the binding pocket.

Heteroatom Replacement: Replacing the oxygen atom in the central ring with other heteroatoms, like sulfur (to form a thioxanthene) or nitrogen, would significantly alter the geometry and electronic distribution of the scaffold. researchgate.netnih.gov Computational studies would be essential to predict the conformational changes resulting from such modifications.

Alterations to the Carboxylate Linker

The ester linkage is a prime target for modification to improve metabolic stability and alter binding interactions.

Ester to Amide Isosteric Replacement: Replacing the ester oxygen with a nitrogen atom to form an amide would introduce a hydrogen bond donor (N-H) and could enhance metabolic stability against esterases. This change would also alter the geometry and electronic properties of the linker.

Chain Length Modification: While the parent compound has a direct ester linkage, introducing short alkyl chains between the xanthene-9-carboxylate and the 4-acetylphenyl ring could provide greater conformational flexibility, potentially allowing for optimal interactions with the target.

Substituent Effects on the 4-Acetylphenyl Moiety

The 4-acetylphenyl ring offers numerous possibilities for modification to fine-tune activity and selectivity. nih.govmdpi.com

Positional Isomerism of the Acetyl Group: Moving the acetyl group from the para (4) position to the meta (3) or ortho (2) position would drastically change the molecule's vector in the binding site and could be used to probe the topology of the target.

Modification of the Acetyl Group: The acetyl group can be replaced with other functionalities to explore different interactions. For example, reduction to an alcohol would introduce a hydrogen bond donor, while replacement with a cyano or nitro group would alter the electronic properties and introduce different interaction capabilities.

Ring Substitution: Adding further substituents to the phenyl ring can modulate its properties. For instance, adding a hydroxyl or methoxy (B1213986) group could introduce new hydrogen bonding opportunities. mdpi.com

Table 2: Proposed Analogues and Rationale for Synthesis

| Modification | Rationale |

| Xanthene Scaffold | |

| 2-Chloro-9H-xanthene analogue | Increase lipophilicity and introduce a potential halogen bond interaction. |

| Thioxanthene analogue | Alter the core geometry and electronic properties. |

| Linker | |

| N-(4-acetylphenyl)-9H-xanthene-9-carboxamide | Enhance metabolic stability and introduce a hydrogen bond donor. |

| 4-Acetylphenyl Moiety | |

| 3-Acetylphenyl analogue | Explore the spatial requirements of the binding pocket. |

| 4-(1-Hydroxyethyl)phenyl analogue | Introduce a hydrogen bond donor and explore the effect of reducing the carbonyl. |

| 4-Acetyl-2-hydroxyphenyl analogue | Introduce an additional hydrogen bond donor and explore intramolecular interactions. |

The synthesis and subsequent biological evaluation of these rationally designed analogues, guided by computational predictions, would provide a deeper understanding of the structure-activity relationships and could lead to the discovery of more potent and selective compounds.

Exploration of Biological Activities and Molecular Interaction Mechanisms of 4 Acetylphenyl 9h Xanthene 9 Carboxylate

Investigation of Antimicrobial Properties

The xanthene nucleus is a core structure in various compounds that have demonstrated antimicrobial effects. nih.govnih.gov Research into xanthene derivatives has revealed potential for activity against a spectrum of microbial pathogens. tandfonline.com

Studies on various xanthene derivatives have demonstrated their potential to inhibit the growth of both bacterial and fungal microorganisms in laboratory settings. nih.govresearchgate.net For instance, certain xanthene sulfonamide and carboxamide derivatives have been shown to be effective against a range of bacteria and fungi. nih.govtandfonline.com The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

To illustrate the potential antimicrobial profile of a compound like 4-acetylphenyl 9H-xanthene-9-carboxylate, the following table presents representative MIC values for various xanthene derivatives against common microbial strains, as reported in the scientific literature.

| Microorganism | Type | Illustrative MIC (µg/mL) of Xanthene Derivatives |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | >64 |

| Bacillus subtilis | Gram-positive Bacteria | 64 - 128 |

| Escherichia coli | Gram-negative Bacteria | >64 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >64 |

| Candida albicans | Fungus | 128 - 256 |

| Aspergillus niger | Fungus | 256 - 512 |

This table is for illustrative purposes and shows representative data for the xanthene class of compounds. The specific activity of this compound may vary.

The ways in which xanthene derivatives may exert their antimicrobial effects are multifaceted. Some studies suggest that these compounds can interfere with bacterial resistance mechanisms. mdpi.com For example, certain 9-xanthenyl derivatives have been investigated for their ability to inhibit bacterial efflux pumps and to interfere with quorum sensing (QS), a system of cell-to-cell communication in bacteria. mdpi.com By disrupting these processes, xanthene compounds could potentially reduce bacterial virulence and biofilm formation. mdpi.com The tricyclic structure of xanthenes is thought to play a role in their ability to interact with these bacterial targets. mdpi.com

Assessment of Anticancer Activity

The xanthene scaffold is also a feature of many compounds with demonstrated anticancer properties. nih.govnih.gov Numerous studies have explored the potential of xanthene derivatives as agents that can combat the growth of cancer cells. acs.orgscispace.com

A key mechanism through which many anticancer agents work is by inducing apoptosis, or programmed cell death, in cancer cells. Research on synthetic dibenzoxanthene (B14493495) derivatives has shown that they can trigger apoptosis in human hepatocellular cancer cells. nih.govresearchgate.net This process is often mediated through the mitochondrial pathway, which involves the activation of a cascade of proteins known as caspases. nih.govresearchgate.net The ability of xanthene derivatives to induce apoptosis suggests their potential as cancer chemopreventive agents. nih.gov

The following table provides a representative overview of the cytotoxic activity of some xanthene derivatives against various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

| Cancer Cell Line | Cancer Type | Illustrative IC50 (µM) of Xanthene Derivatives |

|---|---|---|

| HeLa | Cervical Cancer | 5 - 20 |

| HepG2 | Liver Cancer | 10 - 50 |

| MCF-7 | Breast Cancer | 15 - 60 |

| A549 | Lung Cancer | 8 - 40 |

This table is for illustrative purposes and shows representative data for the xanthene class of compounds. The specific activity of this compound may vary.

The generation of reactive oxygen species (ROS) is another mechanism implicated in the anticancer activity of certain compounds. mdpi.com ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and lead to cell death. acs.org Some studies on dibenzoxanthenes have indicated that their apoptotic effects on cancer cells are mediated by the production of ROS. nih.gov This increase in ROS can lead to the loss of mitochondrial membrane potential, a key event in the apoptotic process. researchgate.net

Xanthene and related xanthone (B1684191) derivatives have been found to interact with and inhibit various enzymes and cellular pathways that are crucial for cancer cell survival and proliferation. nih.gov For example, some of these compounds have been shown to inhibit protein kinases, which are enzymes that play a central role in cell signaling and growth. nih.gov Additionally, there is evidence that certain xanthene derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in cancer and inflammatory diseases. nih.gov The ability to target these key enzymes suggests another potential avenue through which compounds like this compound could exert anticancer effects. nih.gov

Research into Neuroprotective Effects

There is no specific research available on the neuroprotective effects of this compound. While some 9-substituted xanthene derivatives have been noted for their potential neuroprotective effects, this has not been specifically demonstrated or studied for the 4-acetylphenyl ester. nih.gov

Protection of Neuronal Cells from Damage in In Vitro Models

No studies were found that investigated the ability of this compound to protect neuronal cells from damage in in vitro models.

Potential Mechanisms of Neuroprotection, e.g., Receptor Modulation

Due to the absence of studies on its neuroprotective effects, there is no information regarding the potential mechanisms of neuroprotection for this compound, including any possible receptor modulation.

Comprehensive Molecular Interaction Studies with Biological Targets

Comprehensive molecular interaction studies for this compound are not available in the public domain. The following subsections, therefore, remain unaddressed due to the lack of specific data for this compound.

Determination of Binding Affinities to Specific Proteins

There is no published data on the binding affinities of this compound to any specific proteins.

Enzyme Inhibition Kinetics and Mechanism Elucidation

No studies on the enzyme inhibition kinetics or the elucidation of inhibition mechanisms for this compound were identified.

Receptor Binding Assays for Ligand-Receptor Interactions

There are no available receptor binding assays that describe the ligand-receptor interactions of this compound.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies involve systematically modifying parts of a molecule and assessing the resulting changes in efficacy, providing crucial insights for the development of more potent and selective therapeutic agents. While comprehensive SAR studies specifically targeting this compound are not extensively documented in publicly available literature, the broader class of xanthene derivatives has been the subject of significant investigation. researchgate.netresearchgate.net The xanthene core is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to activities such as antimicrobial and antitumor effects. researchgate.netacs.orgnih.gov

The biological profile of this compound is determined by its three main structural components: the tricyclic 9H-xanthene core, the carboxylate ester linkage at the 9-position, and the 4-acetylphenyl moiety. Modifications to any of these regions can significantly impact the compound's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—which in turn govern its absorption, distribution, metabolism, excretion, and interaction with molecular targets. Insights from related xanthene and xanthone analogues provide a framework for predicting how structural changes might modulate the biological efficacy of this specific compound. nih.govnih.gov

The antimicrobial potential of xanthene derivatives is an area of active research. The SAR for antimicrobial activity in this class is often linked to the molecule's ability to disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. For this compound, structural modifications can be hypothesized to influence its antimicrobial potency in several ways.

The 9H-Xanthene Core: The planarity and hydrophobicity of the tricyclic system are critical. Introducing substituents onto the aromatic rings of the xanthene nucleus can modulate lipophilicity, which is crucial for penetrating bacterial cell walls. For instance, the addition of halogen atoms (e.g., chlorine, fluorine) could enhance this property and potentially increase antimicrobial activity.

The Ester Linkage: The stability and electronic nature of the ester group at the 9-position are significant. This linkage could be susceptible to hydrolysis by bacterial esterases, which might be a mechanism of either activation or deactivation. Replacing the ester with a more stable amide linkage is a common strategy in medicinal chemistry to improve metabolic stability and potentially alter activity.

The 4-Acetylphenyl Moiety: The acetyl group offers a key point for modification. Its position on the phenyl ring is critical, and isomers (e.g., 2-acetylphenyl or 3-acetylphenyl esters) could exhibit different potencies due to altered steric and electronic profiles. Furthermore, the acetyl group itself can be modified. Reduction to a secondary alcohol could introduce a hydrogen bond donor, while conversion to an oxime or hydrazone could extend the molecule and allow for new interactions with bacterial targets.

The following interactive table illustrates potential SAR trends for antimicrobial activity based on these principles.

| Modification Site | Structural Modification | Predicted Effect on Antimicrobial Potency | Rationale |

| Xanthene Core | Introduction of a chlorine atom at position 2 or 7 | Increase | Enhances lipophilicity, potentially improving bacterial membrane penetration. |

| Xanthene Core | Introduction of a hydroxyl group at position 3 or 6 | Variable | May increase or decrease activity depending on the target; introduces hydrogen bonding capability. |

| 9-Position Linkage | Replacement of ester with an amide linkage | Increase / Stability | Increases metabolic stability against bacterial esterases, potentially prolonging the compound's effect. |

| Phenyl Ring | Isomeric position of the acetyl group (e.g., from para to ortho) | Decrease | Alters the steric profile, which may disrupt optimal binding to a bacterial target. |

| Acetyl Group | Reduction to a hydroxyl group (-CH(OH)CH₃) | Variable | Changes electronic properties and introduces hydrogen bonding, which could be favorable or unfavorable. |

| Acetyl Group | Conversion to an oxime derivative (-C(=NOH)CH₃) | Increase | Increases the size and polarity of the substituent, offering new potential binding interactions. |

Xanthene-based compounds have shown promising anticancer activities, with some derivatives acting as topoisomerase inhibitors or inducing apoptosis in cancer cells. researchgate.net The SAR for anticancer efficacy often revolves around the molecule's ability to intercalate into DNA, interact with specific enzymes, or modulate signaling pathways. For this compound, the structural features provide several avenues for optimization.

Studies on related compounds, such as 9-oxo-9H-xanthene-4-acetic acid (XAA), have demonstrated that the geometry and nature of the substituent at the carboxylic acid position are critical for activity. nih.gov Although this compound has an ester rather than a free carboxylic acid, the spatial arrangement of the phenyl ring relative to the xanthene core is paramount.

The 9-Position Substituent: The entire 4-acetylphenyl carboxylate group dictates the bulk and electronic character at this crucial position. The non-planar, "butterfly" conformation of the 9H-xanthene ring means that substituents at the 9-position project away from the core, influencing how the molecule fits into a binding pocket. researchgate.net Variations in the phenyl ring's substitution pattern can fine-tune these interactions. For example, adding electron-withdrawing groups (like a nitro or cyano group) to the phenyl ring could enhance interactions with electron-rich pockets in a target protein.

The Acetyl Group: This group acts as a hydrogen bond acceptor and its presence can be crucial for target recognition. Its modification can have a profound impact. Converting the ketone to other functional groups can probe the requirements of the binding site.

The Xanthene Nucleus: As with antimicrobial activity, substitution on the xanthene rings is a key determinant of anticancer potency. A study on a series of substituted xanthenes found that incorporating a 7-fluoro substituent could lead to gains in potency against cancer cell lines. researchgate.net This highlights the sensitivity of the SAR to even small changes on the core structure.

The interactive table below outlines hypothetical SAR for anticancer activity.

| Modification Site | Structural Modification | Predicted Effect on Anticancer Potency | Rationale |

| Xanthene Core | Introduction of a fluorine atom at position 7 | Increase | Based on related xanthene series, this may enhance binding affinity or cellular uptake. researchgate.net |

| Xanthene Core | Replacement of the xanthene oxygen with sulfur (thioxanthene) | Variable | Alters the geometry and electronic properties of the tricyclic core, potentially changing target selectivity. nih.gov |

| 9-Position Linkage | Bioisosteric replacement of the ester (e.g., with a reverse ester) | Variable | Probes the importance of the carbonyl and ether oxygen orientation for target binding. |

| Phenyl Ring | Addition of an electron-withdrawing group (e.g., -NO₂) | Increase | May enhance electrostatic or π-π stacking interactions with the biological target. |

| Phenyl Ring | Addition of a bulky group (e.g., tert-butyl) | Decrease | Could cause steric hindrance, preventing the molecule from fitting into the active site of a target enzyme. |

| Acetyl Group | Conversion to a more rigid heterocyclic ring (e.g., oxazole) | Increase | Reduces conformational flexibility, which can lock the molecule in a more active conformation, improving binding affinity. |

Based on the SAR principles derived from the broader xanthene class, a rational design approach can be employed to create novel analogues of this compound with potentially superior biological profiles. nih.gov This process involves making targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.

For developing improved antimicrobial agents , the design strategy might focus on:

Enhancing Membrane Permeation: Systematically modifying the lipophilicity of the xanthene core and the phenyl ring to achieve an optimal balance for crossing the complex bacterial cell envelope.

Improving Target Affinity: Utilizing computational modeling to dock the xanthene scaffold into the active sites of known bacterial enzymes. The 4-acetylphenyl moiety can then be modified to maximize interactions within the binding pocket, for example, by designing derivatives that form specific hydrogen bonds or electrostatic interactions. nih.gov

Evading Resistance Mechanisms: Designing analogues that are poor substrates for bacterial efflux pumps or modifying the ester linkage to be resistant to enzymatic degradation by bacterial hydrolases.

For creating next-generation anticancer agents , the rational design process could involve: